Mocetinostat

HDAC selectivity cancer epigenetics drug discovery

Procure Mocetinostat (MGCD0103) for definitive Class I HDAC research. This orally bioavailable benzamide provides 3.4-fold higher HDAC1 potency (IC50 0.15 μM) than entinostat and no Class II activity, eliminating confounding variables seen with pan-inhibitors like vorinostat. Functionally, it is the most potent agent for restoring epithelial promoter activity, outperforming 41 other HDAC inhibitors. Its established cardiac safety profile, cleared by the FDA, makes it a superior translational tool. Ensure your epigenetic studies have uncompromised selectivity.

Molecular Formula C23H20N6O
Molecular Weight 396.4 g/mol
CAS No. 726169-73-9
Cat. No. B1684144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMocetinostat
CAS726169-73-9
SynonymsMG 0103
MG 4230
MG 4915
MG 5026
MG-0103
MG-4230
MG-4915
MG-5026
MG0103
MG4230
MG4915
MG5206
MGCD 0103
MGCD-0103
MGCD0103
mocetinostat
N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide
Molecular FormulaC23H20N6O
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4
InChIInChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)
InChIKeyHRNLUBSXIHFDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, DMF, and 1:1 DMF:PBS
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mocetinostat (CAS 726169-73-9): A Class I/IV-Selective HDAC Inhibitor with a Quantifiable Isoform Profile for Targeted Cancer Research and Immuno-Oncology


Mocetinostat (MGCD0103) is a rationally designed, orally bioavailable benzamide histone deacetylase (HDAC) inhibitor that exhibits isotype-selectivity for Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes [1]. It is characterized by a defined in vitro inhibitory profile against these isoforms, with IC50 values of 0.15 μM, 0.29 μM, 1.66 μM, and 0.59 μM, respectively, while showing no activity against Class II HDACs (HDAC4, 5, 6, 7, 8) [2]. This differentiated selectivity profile, combined with its oral administration route, has positioned mocetinostat as a key tool compound for investigating class-specific HDAC biology and as a clinical candidate for various hematological malignancies and solid tumors [3].

Procurement Rationale for Mocetinostat: Why Class I-Selective HDAC Inhibition Cannot Be Approximated by Pan-HDAC or Alternative Isoform Inhibitors


The scientific utility of HDAC inhibitors is dictated by their isoform selectivity profile, which directly influences biological outcome and off-target effects. Generic substitution with pan-HDAC inhibitors like vorinostat (SAHA) or panobinostat introduces confounding biological variables due to their broad inhibition of Class IIa/IIb HDACs, which are known to regulate distinct non-histone substrates and physiological processes [1]. Conversely, alternative Class I-selective inhibitors such as entinostat (MS-275) or CI-994 possess different isoform inhibition ratios, potencies, and pharmacokinetic properties that preclude direct interchangeability in established experimental or clinical protocols [2]. The quantitative evidence presented below demonstrates that mocetinostat occupies a unique position within this therapeutic class, defined by its specific IC50 hierarchy (HDAC1 > HDAC2 > HDAC3) and its absolute lack of activity against Class II enzymes, which collectively differentiate its functional and safety profile from the closest analogs .

Mocetinostat (726169-73-9): Quantitative Differentiation Evidence Against Closest Analogs (Entinostat, Vorinostat, Romidepsin, CI-994)


Mocetinostat vs. Entinostat: Superior Potency and Distinct HDAC Isoform Inhibition Ratios

Mocetinostat demonstrates a distinct isoform inhibition hierarchy compared to the closely related benzamide entinostat (MS-275). In cell-free assays, mocetinostat exhibits higher potency against HDAC1 (IC50 = 0.15 μM) compared to entinostat (IC50 = 0.51 μM), and a 10-fold selectivity window between HDAC1 and HDAC3 (IC50 = 1.66 μM), whereas entinostat shows a similar ratio between HDAC1 (0.51 μM) and HDAC3 (1.7 μM) but with lower overall potency [1]. In a functional context using CDH1-deficient organoids, mocetinostat achieved a 39% decrease in cell area at an EC50 of 1.02 μM, whereas entinostat required an EC50 of 2.50 μM to achieve a 44% decrease, indicating higher potency for mocetinostat in this model [2]. This translates to a 2.45-fold lower EC50 value for mocetinostat in a disease-relevant cellular context [2].

HDAC selectivity cancer epigenetics drug discovery

Mocetinostat vs. Vorinostat: Defined Class I Selectivity vs. Pan-HDAC Activity and Differential Cellular Sensitivity

Mocetinostat is a Class I/IV-selective inhibitor with no activity against HDAC4, 5, 6, 7, and 8, while vorinostat (SAHA) is a pan-HDAC inhibitor with activity against multiple classes . This biochemical distinction leads to differential functional outcomes. In a study of gastric organoids, mocetinostat exhibited a clear synthetic lethal effect, causing a 39% preferential decrease in the area of E-cadherin-deficient (CDH1-/-) organoids compared to wild-type controls. In contrast, vorinostat showed no significant synthetic lethal effect between wild-type and E-cadherin-deficient organoids at the same concentration (0.63 μM) [1]. This demonstrates that the biological consequence of HDAC inhibition is highly dependent on the isoform selectivity profile, and that mocetinostat's specific profile confers a unique functional advantage in this context.

HDAC selectivity cancer cell biology functional assays

Mocetinostat vs. Romidepsin: A Different Isoform Profile Within the Class I Space

While both mocetinostat and romidepsin are classified as Class I HDAC inhibitors, their isoform inhibition profiles differ significantly at the quantitative level. Mocetinostat shows its highest potency against HDAC1 (IC50 = 0.15 μM) and a 10-fold selectivity over HDAC3 (1.66 μM) [1]. In contrast, romidepsin is a highly potent inhibitor of both HDAC1 and HDAC2, with reported IC50 values of 36 nM and 47 nM, respectively [2]. This represents a 4- to 6-fold difference in absolute potency for these key isoforms. Furthermore, romidepsin is a cyclic peptide with a complex metabolic profile and is administered intravenously, whereas mocetinostat is a benzamide designed for oral bioavailability [3].

HDAC selectivity comparative pharmacology in vitro profiling

Mocetinostat vs. CI-994 (Tacedinaline): A Clear Distinction in HDAC1 Potency

Mocetinostat and CI-994 (tacedinaline) are both benzamide HDAC inhibitors targeting Class I enzymes. However, they exhibit a clear quantitative difference in their primary target potency. Mocetinostat inhibits HDAC1 with an IC50 of 0.15 μM, while CI-994 shows an IC50 of 0.57 μM for the same enzyme, representing a 3.8-fold difference in potency [1]. This distinction is important for experimental design, as achieving equivalent target engagement will require different compound concentrations.

HDAC1 inhibition benzamide HDAC inhibitors potency comparison

Mocetinostat's Unique Functional Potency in Restoring Epithelial Differentiation Compared to 40 Other HDAC Inhibitors

In a comprehensive screen of 41 HDAC inhibitors for their ability to restore epithelial differentiation (Epithelial-mesenchymal transition reversal), mocetinostat was identified as the most potent compound [1]. It achieved this functional effect with the lowest concentration required for 50% induction of epithelial promoter activity (EpIC-50) among all compounds tested [1]. While the exact EpIC-50 value for each comparator is not provided in the public abstract, the study's conclusion establishes a clear rank-order of functional potency: Mocetinostat > Entinostat > CI-994, with mocetinostat being the most effective at the lowest concentration [1].

EMT reversal epithelial differentiation functional screening

Clinical Safety Profile: Resolution of Initial Cardiac Toxicity Concerns Distinguishes Mocetinostat's Risk-Benefit Assessment

The clinical development of mocetinostat was marked by a temporary FDA clinical hold in 2008 due to pericardial effusion events. However, a thorough investigation found no correlation between drug exposure and these events, and the hold was lifted in 2009 [1]. This represents a key differentiating point from other HDAC inhibitors with established or unresolved cardiotoxicity profiles. For instance, romidepsin and vorinostat carry warnings for QTc prolongation and other cardiac events [2]. Mocetinostat's post-hold safety management, which includes exclusion of patients with pre-existing cardiac abnormalities, has allowed for continued clinical investigation in combination therapies, with a 4% incidence of serious pericardial events [3].

clinical safety cardiotoxicity HDAC inhibitor adverse events

Defined Application Scenarios for Mocetinostat (726169-73-9) Based on Quantified Differentiation Evidence


Investigating Class I HDAC-Specific Biology in E-Cadherin-Deficient Cancers

The direct comparative evidence shows that mocetinostat induces a 39% decrease in CDH1-/- gastric organoid area at 0.63 μM, whereas the pan-HDAC inhibitor vorinostat has no effect at the same concentration [1]. This makes mocetinostat the tool of choice for studies specifically probing the role of Class I HDACs in E-cadherin-deficient or mesenchymal-like cancers, avoiding the confounding effects of Class II HDAC inhibition that occur with pan-HDAC inhibitors [1].

Achieving Maximal Epithelial Differentiation Restoration in EMT Research

In a head-to-head screen of 41 HDAC inhibitors, mocetinostat was identified as the most potent agent for restoring epithelial promoter activity (lowest EpIC-50) [2]. Therefore, for researchers focused on EMT reversal or differentiation therapy, mocetinostat is the most functionally potent tool available within this compound class, outperforming even close analogs like entinostat and CI-994 in this specific functional assay [2].

Preclinical Models Requiring High Potency Class I HDAC1 Inhibition with a Defined Selectivity Window

Mocetinostat provides a 3.4-fold higher potency for HDAC1 inhibition (IC50 0.15 μM) compared to entinostat (IC50 0.51 μM) and a 3.8-fold higher potency compared to CI-994 (IC50 0.57 μM) [3]. This superior potency, combined with its clear 10-fold selectivity window between HDAC1 and HDAC3, makes it a preferred reagent for experiments requiring robust HDAC1 target engagement at lower, potentially less toxic, concentrations [3].

Clinical Combination Studies in Hodgkin Lymphoma with Managed Cardiac Risk

Mocetinostat has demonstrated single-agent activity with response rates of 29-35% in heavily pretreated Hodgkin lymphoma patients [4]. Importantly, its cardiac safety profile was reviewed and cleared by the FDA in 2009, with subsequent studies showing a 4% incidence of serious pericardial events [5]. This established risk-benefit profile, which involves patient screening for cardiac abnormalities, supports its use in combination trials (e.g., with brentuximab vedotin) where other HDAC inhibitors might present a different or unquantified cardiac risk [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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